CO1686-DA
Description
Classification and Academic Significance of CO1686-DA within Third-Generation EGFR Tyrosine Kinase Inhibitors
This compound, also known as rociletinib (B611991), is classified as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. nih.govwikipedia.org Its academic significance stems from its design to selectively inhibit EGFR activating mutations, including those with the acquired T790M resistance mutation, while largely sparing wild-type (WT) EGFR. nih.govaacrjournals.orgamegroups.orgmedchemexpress.com This selectivity is crucial as it aims to mitigate off-target toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea, which were common with earlier generation TKIs. nih.govaacrjournals.orgasco.org
This compound operates as an irreversible inhibitor, forming a covalent bond with the EGFR kinase domain. nih.govmedchemexpress.comnih.gov Preclinical studies have demonstrated its potent inhibitory activity against EGFR with L858R/T790M mutations, with an IC50 value of 0.04 µM for the L858R/T790M enzyme activity. nih.gov Its selectivity index (SI) for EGFR with L858R/T790M double mutations over wild-type EGFR has been reported as high as 42. nih.gov Structural studies have provided insights into how this compound irreversibly inhibits EGFR and selectively targets the T790M mutation, involving bidentate hydrogen bonds with the main chain of Met793 in the EGFR kinase domain. nih.govnih.gov
In in vivo studies using human tumor xenografts, this compound exhibited remarkable antitumor activity and maintained selectivity over wild-type EGFR. nih.govmedchemexpress.com For instance, rociletinib (100 mg/kg/day, p.o.) demonstrated anti-tumor activity in NSCLC EGFR mutant xenograft models, and at 50 mg/kg bid, p.o., it showed anti-tumor activity in human EGFR-L858R and EGFR-L858R-T790M expressing transgenic mice. medchemexpress.com Early clinical trials indicated promising results, with patients harboring EGFR-mutant NSCLC and T790M resistance showing tumor shrinkage and disease stabilization. asco.orgresearchgate.net
The following table summarizes key inhibitory data for this compound:
| Target | IC50 (µM) | Selectivity Index (SI) vs. WT EGFR | Reference |
| EGFR L858R/T790M enzyme activity | 0.04 | 42 | nih.gov |
| EGFR L858R/T790M (Ki) | 0.0215 | >12 (vs. WT) | medchemexpress.com |
| EGFR WT (Ki) | 0.3033 | - | medchemexpress.com |
Evolution of EGFR Kinase Inhibitor Research and the Rationale for Mutant-Selective Compound Development
The evolution of EGFR kinase inhibitor research has progressed through several generations, driven by the need to overcome acquired drug resistance, primarily mediated by secondary EGFR mutations. mdpi.comdovepress.comdovepress.comnih.govresearchgate.net
First-Generation EGFR TKIs: Compounds like gefitinib (B1684475) (Iressa) and erlotinib (B232) (Tarceva) were among the first to be approved. mdpi.comwikipedia.orgmims.commdpi.com These reversible inhibitors selectively target activating EGFR mutations such as exon 19 deletions and L858R in exon 21, demonstrating significant initial clinical efficacy in NSCLC patients harboring these mutations. mdpi.comnih.govdovepress.comnih.gov However, patients often developed resistance and tumor progression after 9 to 14 months of treatment. nih.gov A predominant mechanism of this acquired resistance, occurring in approximately 50-60% of cases, is the emergence of the T790M gatekeeper mutation in EGFR. nih.govdovepress.comdovepress.comnih.govoncotarget.com This mutation enhances the kinase's affinity for ATP, reducing the efficacy of ATP-competitive inhibitors. nih.gov
Second-Generation EGFR TKIs: To address the T790M resistance, second-generation TKIs such as afatinib (B358) (Gilotrif) were developed. mdpi.comdovepress.comguidetopharmacology.org These are irreversible inhibitors designed to bind covalently to EGFR. dovepress.comguidetopharmacology.org While they showed improved activity against the T790M mutation, they often inhibited wild-type EGFR with similar potency, leading to dose-limiting toxicities and a narrow therapeutic window. nih.govoncotarget.comguidetopharmacology.org This lack of selectivity limited their clinical utility in overcoming T790M-mediated resistance. oncotarget.com
Third-Generation EGFR TKIs: The development of third-generation EGFR TKIs, including this compound (rociletinib) and osimertinib (B560133) (Tagrisso), aimed to overcome the limitations of previous generations. nih.govwikipedia.orgaacrjournals.orgamegroups.orgdovepress.comwikipedia.org The primary rationale for developing these mutant-selective compounds was to specifically target the T790M resistance mutation while sparing wild-type EGFR. nih.govamegroups.orgresearchgate.netdovepress.comnih.gov This approach sought to achieve sustained inhibition of mutant EGFR, including T790M, with reduced off-target effects, thereby improving the therapeutic index and patient tolerability. nih.govaacrjournals.orgasco.orgresearchgate.net These inhibitors are characterized by their irreversible binding and high selectivity for T790M-mutant EGFR over WT EGFR. nih.govamegroups.orgdovepress.com For example, this compound's selectivity for EGFR T790M/L858R versus wild-type EGFR is reported to be greater than 12-fold, and 20- to 2000-fold versus other kinases. nih.gov
The evolution of EGFR TKIs is summarized in the table below:
| Generation | Example Compounds | Mechanism of Action | Primary Target Mutations | Key Challenge/Resistance Mechanism | Rationale for Next Generation |
| First | Gefitinib, Erlotinib | Reversible binding | Exon 19 del, L858R | T790M mutation (50-60% cases) | Overcome T790M resistance, improve efficacy |
| Second | Afatinib | Irreversible binding | Exon 19 del, L858R, T790M (less selectively) | WT EGFR inhibition leading to toxicities | Improve selectivity for mutant EGFR, reduce WT inhibition |
| Third | This compound, Osimertinib | Irreversible binding | Exon 19 del, L858R, T790M (highly selective) | Acquired resistance mechanisms post-third-gen TKIs (e.g., C797S, bypass pathways) | Further overcome resistance, enhance durability |
The development of mutant-selective compounds like this compound represents a significant advancement in precision oncology, aiming to provide more effective and better-tolerated therapies for patients with EGFR-mutated NSCLC, particularly those who have developed resistance to earlier treatments. aacrjournals.orgasco.orgnih.gov
Properties
Molecular Formula |
C24H26F3N7O2 |
|---|---|
Molecular Weight |
501.5 |
IUPAC Name |
1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-23-29-14-19(24(25,26)27)22(32-23)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32) |
InChI Key |
PXQZEXVGMRJEQE-UHFFFAOYSA-N |
SMILES |
NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor. |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Co1686 Da
Mechanism of Action at the Molecular Level
CO1686-DA exerts its inhibitory effects through a precise and selective interaction with the EGFR kinase domain, distinguishing itself from earlier EGFR TKIs by its covalent binding and preferential activity against mutant forms of the receptor nih.govnih.govtandfonline.comapexbt.comoncotarget.comnih.govaacrjournals.org.
Irreversible Covalent Binding to EGFR Kinase Domain
A defining characteristic of this compound's mechanism of action is its irreversible covalent binding to the EGFR kinase domain. This occurs via the formation of a covalent bond between the acrylamide (B121943) group of this compound and the thiol group of Cysteine 797 (Cys797) within the ATP-binding pocket of the EGFR kinase nih.govtandfonline.comapexbt.comoncotarget.comnih.govmdpi.com. This covalent modification leads to potent and sustained inhibition of the receptor's kinase activity nih.gov. The presence of this reactive acrylamide group is crucial for its irreversible inhibition tandfonline.com.
Specificity for Mutant EGFR Alleles (e.g., L858R, T790M, Exon 19 Deletions)
This compound demonstrates remarkable specificity for mutant EGFR alleles, including the common sensitizing mutations such as the L858R point mutation in exon 21 and various deletion mutations in exon 19 (e.g., delE746-A750) nih.govmedkoo.comhemonc.orgd-nb.infomedkoo.comnih.govresearchgate.netapexbt.comaacrjournals.orgmdpi.commdpi.comdovepress.com. Crucially, it is highly active against the EGFR T790M gatekeeper mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs nih.govmedkoo.comhemonc.orgd-nb.infomedkoo.comnih.govresearchgate.netoncotarget.commdpi.comdovepress.com. This mutant-selective inhibition is a key advantage, allowing it to overcome drug resistance mediated by T790M medkoo.comhemonc.org.
Differential Binding Affinity and Selectivity Profile Against Wild-Type EGFR
A significant feature of this compound is its differential binding affinity and selectivity profile, exhibiting minimal activity or significantly less potency against wild-type (WT) EGFR compared to its activity against mutant forms medkoo.comhemonc.orgd-nb.infomedkoo.comnih.govresearchgate.netapexbt.comoncotarget.comnih.govaacrjournals.orgmdpi.commdpi.comdovepress.commedchemexpress.comscielo.br. This sparing of WT EGFR is critical for reducing off-target toxicities often associated with earlier generations of EGFR TKIs that inhibit both mutant and WT forms nih.govmedkoo.comhemonc.orgnih.govresearchgate.netoncotarget.com.
Research findings highlight this selectivity:
this compound demonstrates greater than 12-fold selectivity for EGFR T790M/L858R over wild-type EGFR nih.gov.
In cell-free assays, the Ki value for EGFRL858R/T790M is reported as 21.5 nM, while for EGFRWT, it is 303.3 nM medkoo.commedchemexpress.com.
The k_inact/K_i ratio for EGFR L858R/T790M is approximately 22-fold higher than for WT EGFR, indicating its potent and selective inhibition nih.gov.
Table 1: Binding Affinity and Selectivity of this compound
| EGFR Variant | Ki Value (nM) medkoo.commedchemexpress.com | Selectivity over WT EGFR nih.govnih.gov |
| L858R/T790M | 21.5 | ~22-fold |
| Wild-Type (WT) EGFR | 303.3 | 1-fold (reference) |
Key Amino Acid Residue Interactions (e.g., Cys797, Met793, Leu844, Leu718)
The specific interactions between this compound and key amino acid residues within the EGFR kinase domain dictate its binding mode and selectivity:
Cys797 : The acrylamide group of this compound forms an irreversible covalent bond with Cys797, a critical residue located in the ATP-binding pocket nih.govtandfonline.comapexbt.comoncotarget.comnih.govmdpi.com. This covalent linkage is fundamental to its potent and irreversible inhibitory action nih.govtandfonline.com.
Met793 : The anilinopyrimidine core of this compound establishes bidentate hydrogen bonds with the main chain amide and carbonyl atoms of Methionine 793 (Met793) in the hinge region of the EGFR kinase domain researchgate.nettandfonline.commdpi.commdpi.comtandfonline.com. This interaction contributes significantly to the compound's binding stability mdpi.commdpi.com.
Leu844 : Hydrophobic interactions occur between this compound and Leucine 844 (Leu844) nih.govmdpi.comrjlbpcs.com. Mutations at this residue, such as L844V, have been shown to confer resistance to this compound nih.govresearchgate.net.
Leu718 : Similar to Leu844, Leucine 718 (Leu718) engages in hydrophobic interactions with this compound nih.govnih.govmdpi.com. The L718Q mutation can also lead to resistance against the compound nih.govresearchgate.net.
Other residues such as Val726 and Ala743 are also noted for hydrophobic interactions with this compound nih.govnih.govmdpi.comrjlbpcs.com.
Downstream Signaling Pathway Modulation by this compound
The molecular interactions of this compound with EGFR lead to significant modulation of downstream signaling pathways, which are crucial for cell proliferation and survival in cancer oncotarget.comoncotarget.com.
Inhibition of EGFR Phosphorylation
This compound effectively inhibits the phosphorylation of EGFR in NSCLC cell lines harboring activating EGFR mutations, including those with the T790M resistance mutation nih.govapexbt.com. This inhibition of EGFR phosphorylation is a direct consequence of this compound's binding to the kinase domain, preventing the receptor's activation nih.govapexbt.comresearchgate.net.
Studies have demonstrated that this compound potently inhibits EGFR phosphorylation with IC50 values ranging from 62 to 187 nM in mutant-EGFR expressing cells (e.g., HCC827, PC9, HCC827-EPR, NCI-H1975). In contrast, its activity against EGFR phosphorylation in wild-type EGFR expressing cells (e.g., A431, NCI-H1299, NCI-H358) is significantly lower, with IC50 values exceeding 2000 nM nih.govapexbt.com. This differential inhibition underscores its mutant-selective properties nih.gov.
The inhibition of EGFR phosphorylation by this compound is associated with a profound suppression of key downstream signaling pathways, including the AKT and ERK pathways, which are vital for tumor growth and progression oncotarget.comresearchgate.net.
Table 2: Inhibition of EGFR Phosphorylation by this compound in NSCLC Cell Lines
| Cell Line Type | Example Cell Lines | EGFR Mutation Status | IC50 for p-EGFR Inhibition (nM) nih.govapexbt.com |
| Mutant-EGFR Expressing | HCC827, PC9, HCC827-EPR, NCI-H1975 | Exon 19 Del, L858R, T790M | 62 - 187 |
| Wild-Type EGFR Expressing | A431, NCI-H1299, NCI-H358 | Wild-Type | >2000 |
Impact on PI3K/AKT Signaling Cascade
This compound significantly impacts the PI3K/AKT signaling cascade, a crucial pathway frequently dysregulated in NSCLC and involved in cell growth, survival, proliferation, and apoptosis mims.comnih.govmrc.ac.ukuni.lu. In rociletinib-sensitive NSCLC cell lines, this compound effectively suppresses EGFR phosphorylation and subsequently inhibits downstream signaling through AKT wikipedia.org. This suppression of AKT phosphorylation is a key mechanism by which this compound exerts its anti-proliferative effects in cells harboring activating EGFR mutations wikipedia.orgciteab.com.
However, in NSCLC cell lines that have developed resistance to rociletinib (B611991), the PI3K/AKT signaling pathway can remain continuously activated, suggesting the emergence of alternative or bypass mechanisms that maintain pathway activity despite EGFR inhibition mims.comnih.govguidetopharmacology.org. This sustained activation of PI3K/AKT in resistant cells indicates a potential shift in oncogenic dependency mims.com. Interestingly, rociletinib-resistant NSCLC cell lines have shown increased sensitivity to AKT inhibition, highlighting the PI3K/AKT pathway as a significant bypass mechanism in these contexts wikipedia.orgwikipedia.orgciteab.com. Dysregulation of the PI3K/AKT/mTOR pathway in NSCLC is often attributed to factors such as inactivating mutations of the PTEN tumor suppressor protein or overexpression of PIK3CA mims.comuni.lu. Furthermore, activation of other receptor tyrosine kinases (RTKs) or aberrant activation of downstream components like PIK3CA mutations, AKT3 activation, or PTEN deletion can reactivate PI3K/AKT signaling, contributing to proliferative and anti-apoptotic phenotypes even when EGFR is inhibited uni.lunih.govguidetopharmacology.org. It is important to note that a study investigating rociletinib's effect on ABCG2-mediated multidrug resistance found that rociletinib did not alter the phosphorylation or total levels of AKT in ABCG2-overexpressing cancer cells, suggesting that its reversal of MDR was independent of these signaling pathways nih.gov.
Effects on MAPK/ERK Pathway Activity
However, similar to the PI3K/AKT pathway, in rociletinib-resistant NSCLC cell lines, MAPK/ERK signaling can persist in an activated state, indicating the presence of bypass mechanisms that circumvent EGFR inhibition mims.com. Preclinical research has consistently identified bypass activation of the MAPK-ERK-RAS pathway, through mechanisms such as MAPK1 amplification or mutations/amplifications in NRAS and KRAS, as a significant escape route from EGFR inhibition by third-generation EGFR TKIs, including rociletinib nih.govguidetopharmacology.orgsymansis.comciteab.com. This highlights the adaptive capacity of cancer cells to reactivate crucial proliferative signals. Consistent with observations regarding the AKT pathway, rociletinib's ability to reverse ABCG2-mediated multidrug resistance was shown to be independent of its effects on ERK phosphorylation or total levels in ABCG2-overexpressing cancer cells nih.gov.
Cellular Responses to this compound
Induction of Apoptosis in Mutant EGFR-Expressing Cells
This compound exhibits a potent and selective capacity to inhibit the growth of NSCLC cells that express mutant EGFR, leading to the induction of apoptosis wikipedia.orgwikipedia.orgmims.comciteab.com. This apoptotic effect is a hallmark of its therapeutic mechanism. Studies have demonstrated that treatment with this compound results in an increase in cleaved PARP and BimEL protein levels, which are established markers of apoptosis, regardless of the presence of the T790M resistance mutation mims.comciteab.com. This indicates that this compound can effectively induce programmed cell death in a broad range of mutant EGFR-driven NSCLCs. In contrast, first-generation EGFR TKIs, such as erlotinib (B232), often fail to induce apoptosis in T790M-positive cells, underscoring the advantage of this compound in overcoming this specific resistance mechanism mims.com. However, in cell lines that acquire resistance to rociletinib, the induction of apoptosis is compromised, as the compound no longer effectively inhibits EGFR phosphorylation and downstream AKT/ERK1/2 activation wikipedia.org. Interestingly, the combination of rociletinib with Aurora kinase inhibitors has been shown to re-sensitize rociletinib-resistant cells to EGFR inhibition by inducing apoptosis through the upregulation of BIM tocris.comharvard.edu.
Modulation of Cell Cycle Progression
Beyond inducing apoptosis, this compound has also been observed to modulate cell cycle progression in mutant EGFR-expressing NSCLC cell lines mims.comnih.gov. Research indicates that this compound can arrest these cells in the G0/G1 phase of the cell cycle in a concentration- and time-dependent manner mims.comnih.gov. This cell cycle arrest has been demonstrated in various mutant EGFR cell lines, including H1975 (harboring EGFR L858R/T790M), PC-9, HCC827, and H3255 mims.comnih.gov. This suggests that this compound prevents cancer cells from proceeding through the cell cycle, thereby inhibiting their proliferation. Conversely, this compound did not induce cell cycle arrest in wild-type EGFR-expressing cell lines such as H460, further emphasizing its selectivity for mutant EGFR mims.comnih.gov. The development of resistance to third-generation EGFR TKIs, including rociletinib, can sometimes involve alterations in cell cycle-related genes, such as amplifications of CCNE1 and CDK6 nih.gov.
Table 1: Key Cellular Effects of this compound on Mutant EGFR-Expressing NSCLC Cell Lines
| Cell Line (EGFR Mutation) | Effect on Cell Growth (GI50) | Effect on EGFR Phosphorylation | Effect on Apoptosis | Effect on Cell Cycle Progression | Reference |
| HCC827 (delE746-A750) | 7-32 nM | Inhibited | Induced (cleaved PARP, BimEL) | Arrest in G0/G1 phase | mims.comciteab.commims.comnih.gov |
| PC9 (delE746-A750) | 7-32 nM | Inhibited | Induced (cleaved PARP, BimEL) | Arrest in G0/G1 phase | mims.comciteab.commims.comnih.gov |
| HCC827-EPR (del19/T790M) | 7-32 nM | Inhibited | Induced (cleaved PARP, BimEL) | Not specified | mims.comciteab.com |
| NCI-H1975 (L858R/T790M) | 0.03 μM (GI50) | Inhibited | Induced (cleaved PARP, BimEL) | Arrest in G0/G1 phase | wikipedia.orgmims.comciteab.commims.comnih.gov |
| H3255 (L858R/T790M) | Not specified | Inhibited | Induced (cleaved PARP, Caspase-3) | Arrest in G0/G1 phase | mims.comnih.gov |
| A431 (WT EGFR, amplified) | 547 nM | Minimal inhibition (>2000 nM) | Not specified | Not arrested | citeab.com |
| NCI-H1299 (WT EGFR, NRAS mut) | 4275 nM | Minimal inhibition (>2000 nM) | Not specified | Not arrested | citeab.com |
| NCI-H358 (WT EGFR, KRAS mut) | 1806 nM | Minimal inhibition (>2000 nM) | Not specified | Not arrested | citeab.com |
Table 2: Inhibition of EGFR Kinase Activity by this compound
| Compound | Parameter | EGFRL858R/T790M (nM) | EGFRWT (nM) | Ratio (EGFRWT / EGFRL858R/T790M) | Reference |
| This compound | Ki | 21.5 ± 1.7 | 303.3 ± 26.7 | 14.1 | wikipedia.orgwikipedia.orgmims.com |
| This compound | kinact (s⁻¹) | 0.0051 ± 0.0003 | 0.0034 ± 0.0005 | NA | mims.com |
| This compound | kinact/Ki(M⁻¹s⁻¹) | (2.41 ± 0.30) × 10⁵ | (1.12 ± 0.14) × 10⁴ | 21.51 | mims.com |
| Erlotinib | Ki | 98.0 ± 8.1 | 0.40 ± 0.03 | 0.0041 | mims.com |
Structural Biology and Medicinal Chemistry of Co1686 Da
Chemical Scaffold and Functional Group Analysis
Rociletinib (B611991) is characterized as a potent 5-CF₃ 2,4-diaminopyrimidine-based molecule. nih.govuni.lutbzmed.ac.irctdbase.org Its chemical structure includes a reactive acrylamide (B121943) group, an aminopyrimidine group, and a piperazine (B1678402) ring, each contributing distinctly to its pharmacological profile. nih.govuni.lunih.govtbzmed.ac.ir
A defining feature of Rociletinib is its reactive acrylamide group, which is responsible for its irreversible inhibitory mechanism. nih.govuni.lunih.gov This α,β-unsaturated carbonyl group forms a covalent bond with the cysteine (C) 797 residue located in the ATP-binding pocket of the EGFR kinase. nih.govuni.lunih.govwikipedia.orgtcichemicals.com This covalent linkage is crucial for the sustained inhibition of EGFR, distinguishing it from reversible inhibitors. nih.govwikipedia.org Resistance to Rociletinib can arise from mutations at this site, such as the C797S substitution, which interferes with covalent bond formation and reduces inhibitor binding. nih.gov
Molecular Recognition and Binding Interface Investigations
Detailed structural analyses, including crystal structures of Rociletinib in complex with EGFR T790M and L858R mutants, have elucidated the precise molecular recognition events and binding interfaces that underpin its inhibitory activity. tcichemicals.com
Multiple hydrophobic interactions are instrumental in facilitating Rociletinib's binding to EGFR. The trifluoromethyl substituent of Rociletinib forms significant hydrophobic interactions with the mutant gatekeeper residue Met790. google.com This specific interaction is a key determinant of Rociletinib's preference for binding to the T790M mutant, as the smaller threonine (Thr) residue at position 790 in wild-type EGFR does not afford this beneficial interaction. nih.govgoogle.com Beyond the gatekeeper, the pyrimidine (B1678525) core of Rociletinib engages in hydrophobic interactions primarily with Leu844. The methoxybenzene moiety forms hydrophobic interactions with Leu718, while the linker phenyl ring, which positions the acrylamide warhead near Cys797, forms additional hydrophobic interactions with both Leu718 and Val726 side-chains. These collective hydrophobic contacts contribute significantly to the compound's affinity and specificity for the EGFR kinase domain.
The formation of a robust hydrogen bonding network is crucial for the stable association of Rociletinib with the EGFR kinase domain. The anilinopyrimidine core of Rociletinib establishes bidentate hydrogen bonds with the main chain nitrogen (NH) and carbonyl oxygen (CO) atoms of Met793, a residue located in the hinge region of the kinase. nih.govgoogle.comtcichemicals.com These interactions are fundamental for anchoring the compound within the ATP-binding site. In the context of EGFR L858R, Rociletinib has also been observed to form two hydrogen bonds: one between nitrogens in the pyrimidine group and another involving the fluoromethyl group and Thr790. wikipedia.orgtcichemicals.com The mean hydrogen bond distances between the anilinopyrimidine core and Met793 have been reported as 2.93 Å (Lig–H···O–Met) and 2.16 Å (Lig–N···H–Met), indicating a tight association at this critical point in the active site.
The following tables summarize key binding affinity and inhibitory concentration data for Rociletinib.
Table 1: Binding Affinity (Ki) of Rociletinib for EGFR Mutants and Wild-Type
| Target | Ki (nM) | Source |
| EGFR L858R/T790M | 21.5 | uni.lu |
| EGFR WT (Wild-Type) | 303.3 | uni.lu |
Table 2: Inhibitory Concentration (IC50) of Rociletinib in NSCLC Cell Lines
| Cell Line (EGFR Status) | IC50 (nM) | Source |
| H1975 (L858R/T790M) | 7 - 32 | |
| H3255 (L858R) | <0.51 | nih.gov |
| H441 (Wild-Type) | 547 - 4275 | |
| EGFR L858R/T790M mutant kinases | <0.51 | nih.gov |
| EGFR WT kinase | 6 | nih.gov |
Structure-Activity Relationship (SAR) Studies of CO1686-DA and Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to this compound and its analogs influence their biological activity, particularly their potency and selectivity towards specific EGFR mutants. These studies guide the rational design of more effective inhibitors.
Influence of Substituents on Potency and Selectivity
The core structure of Rociletinib (CO-1686), a 2,4-diaminopyrimidine (B92962) derivative, contains several crucial functional groups that dictate its binding affinity and selectivity for mutant EGFR jppres.com, nih.gov. Key structural motifs include the anilinopyrimidine core and the trifluoromethyl groups, which are vital for effective binding to EGFR L858R/T790M jppres.com, nih.gov, researchgate.net, researchgate.net.
Rociletinib, as an irreversible inhibitor, features an acrylamide group that forms a covalent bond with Cys797 in the EGFR kinase domain nih.gov, researchgate.net. This covalent interaction contributes significantly to its potent and sustained inhibition of mutant EGFR. The compound exhibits high selectivity for mutant EGFR over wild-type EGFR. For instance, in cell-free assays, Rociletinib demonstrates a K_i value of 21.5 nM for EGFR L858R/T790M, compared to 303.3 nM for wild-type EGFR medchemexpress.com, glpbio.com, medchemexpress.com, selleckchem.com. This translates to a significantly lower inhibitory concentration (IC50) for phosphorylation of mutant EGFR (62 to 187 nM) compared to wild-type EGFR (above 2,000 nM) in cell-based assays selleckchem.com.
The table below summarizes the key inhibitory activities of Rociletinib:
| Target | K_i (nM) [Cell-Free Assay] | IC50 (nM) [Cell-Based Assay, p-EGFR] |
| EGFR L858R/T790M | 21.5 medchemexpress.com, glpbio.com, medchemexpress.com, selleckchem.com | 62-187 selleckchem.com |
| EGFR Wild-Type (WT) | 303.3 medchemexpress.com, glpbio.com, medchemexpress.com, selleckchem.com | >2,000 selleckchem.com |
Rational Design Principles for Mutant-Selective Inhibition
The rational design of this compound and its active form, Rociletinib, focuses on achieving high selectivity for EGFR mutations, particularly the T790M gatekeeper mutation, while sparing wild-type EGFR medkoo.com, jppres.com, ontosight.ai. This selective inhibition is critical to minimize off-target toxicities associated with inhibiting wild-type EGFR medkoo.com.
The design strategy leverages the structural differences between mutant and wild-type EGFR. The T790M mutation, for instance, alters the ATP-binding pocket, which Rociletinib is designed to exploit nih.gov, nih.gov. The anilinopyrimidine core of Rociletinib forms bidentate hydrogen bonds with the backbone of Met793 in the hinge region of the EGFR kinase domain nih.gov, nih.gov, researchgate.net. This interaction is crucial for anchoring the inhibitor within the active site. The trifluoromethyl group also plays a significant role in facilitating binding to the ATP binding site of EGFR L858R/T790M jppres.com.
Furthermore, the irreversible binding of Rociletinib via its acrylamide moiety to Cys797, located near the ATP-binding site, contributes to its sustained inhibitory effect and helps overcome resistance mechanisms nih.gov, researchgate.net. The design aims to create a compound that can effectively bind to the active conformation of mutant EGFRs, which often presents a more compact ATP pocket and stronger interaction with ATP bhtherapeutics.com. Efforts in designing new analogs, including those inspired by Rociletinib, often involve incorporating a range of electrophilic moieties to react with Cys797 and more polar groups to improve physicochemical properties nih.gov.
Computational and Crystallographic Approaches to Elucidate this compound Binding
Computational and crystallographic approaches provide invaluable insights into the precise molecular interactions between this compound (and Rociletinib) and its EGFR targets, elucidating the basis of its mutant selectivity.
Crystal Structures of this compound in Complex with EGFR Mutants (e.g., T790M, L858R)
Crystal structures of Rociletinib (CO-1686) in complex with EGFR mutants, specifically EGFR T790M and EGFR L858R, have been instrumental in understanding its binding mechanism nih.gov, researchgate.net. These structures reveal the detailed atomic-level interactions within the kinase domain.
In the EGFR T790M mutant, the anilinopyrimidine group of Rociletinib forms two hydrogen bonds with the Met793 amide and carbonyl backbone nih.gov, researchgate.net. This bidentate hydrogen bonding interaction is a critical feature of the inhibitor's binding to the hinge region of the kinase. In the EGFR L858R mutant, Rociletinib also forms hydrogen bonds, including one between nitrogens in the pyrimidine group and another between the fluoromethyl group and Thr790 nih.gov, researchgate.net. Notably, the interaction with Thr790 becomes a hydrophobic interaction in the T790M structure, highlighting the subtle but important differences in binding modes across different mutations nih.gov, researchgate.net. The acrylamide group of Rociletinib covalently binds to Cys797 in both active (DFG-in/αC-in) conformation structures, solidifying its irreversible inhibition nih.gov, researchgate.net.
Molecular Docking and Simulation Studies
Molecular docking and simulation studies complement crystallographic data by providing dynamic insights into the binding of this compound and its analogs to EGFR mutants. These computational methods are used to predict binding affinities, identify key interactions, and guide the design of novel inhibitors jppres.com, researchgate.net, researchgate.net, jppres.com.
Molecular docking simulations have confirmed that Rociletinib and its analogs interact effectively with the EGFR L858R/T790M mutation researchgate.net, jppres.com. For example, studies on iodinated Rociletinib analogs, such as I-RMFZ, have utilized AutoDock Vina to demonstrate their affinity for EGFR L858R/T790M jppres.com, researchgate.net, jppres.com, doaj.org. These studies often analyze hydrogen bonds and hydrophobic interactions formed between the ligand and the receptor jppres.com.
Beyond docking, more advanced computational methods such as 3D quantitative structure-activity relationship (QSAR) and molecular dynamics (MD) simulations have been applied to pyrimidine derivatives, including those related to Rociletinib researchgate.net. These simulations can assess the stability of inhibitor-protein complexes and further elucidate the conformational changes and dynamic interactions that occur upon binding researchgate.net. Such computational approaches are vital for predicting the biological activity of new compounds and optimizing their design before experimental synthesis and testing researchgate.net.
Preclinical Research Methodologies and Findings for Co1686 Da
In Vitro Studies
In vitro research has been crucial in defining the molecular and cellular profile of CO1686-DA, confirming its targeted inhibition of mutant EGFR.
A diverse panel of human NSCLC cell lines, characterized by distinct EGFR mutation statuses, has been utilized to assess the activity and selectivity of this compound. Key cell lines include:
HCC827 and PC9 : These cell lines harbor the activating EGFR delE746-A750 mutation in exon 19 nih.gov.
HCC827-EPR : A resistant clone of HCC827 that acquired the T790M mutation following continuous exposure to erlotinib (B232) and a MET inhibitor nih.gov.
NCI-H1975 : This cell line carries the EGFR L858R/T790M double mutation, representing a common mechanism of acquired resistance to first-generation EGFR TKIs nih.gov.
H3255 : Expresses the EGFR L858R activating mutation mdpi.commdpi.com.
Wild-type EGFR lines :
A431 : An epidermoid carcinoma cell line driven by amplified WT EGFR nih.gov.
NCI-H1299 : Expresses WT EGFR in the presence of an N-RAS mutation nih.gov.
NCI-H358 : Expresses WT EGFR with a K-RAS mutation nih.gov.
H441 : Another cell line expressing wild-type EGFR mdpi.commdpi.com.
PC-9/ER and H3255/XLR : Erlotinib-resistant cell lines, with H3255/XLR specifically harboring the L858R/T790M mutation nih.govaacrjournals.org.
These cell lines collectively allowed for a comprehensive evaluation of this compound's activity against various sensitizing and resistance mutations, as well as its sparing effect on wild-type EGFR.
Cell-free enzymatic kinase inhibition assays have demonstrated that this compound is a potent and irreversible inhibitor of EGFR, particularly against the L858R/T790M double mutant. This compound covalently modifies Cys797 in the ATP-binding pocket of the EGFR kinase apexbt.comtandfonline.com.
In these assays, this compound displayed high potency against EGFR L858R/T790M kinase, with a K_i value of 21.5 ± 1.7 nM and a k_inact/K_i value of (2.41 ± 0.30) × 10^5 M^-1s^-1. In contrast, its activity against wild-type EGFR was significantly lower, with a K_i of 303.3 ± 26.7 nM and a k_inact/K_i of (1.12 ± 0.14) × 10^4 M^-1s^-1 nih.gov. This translates to approximately 22-fold selectivity for the EGFR L858R/T790M mutant over wild-type EGFR based on k_inact/K_i ratios nih.govnih.govapexbt.com. For comparison, erlotinib, a first-generation TKI, potently inhibited WT EGFR (K_i = 0.40 ± 0.03 nM) but showed much less activity against EGFR L858R/T790M kinase (K_i = 98.0 ± 8.1 nM) nih.gov.
Table 1: Enzymatic Kinase Inhibition Profile of this compound and Erlotinib
| Compound | Kinase Target | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | Selectivity Ratio (WT/Mutant) |
| This compound | EGFR L858R/T790M | 21.5 ± 1.7 | 0.0051 ± 0.0003 | (2.41 ± 0.30) × 10⁵ | N/A |
| This compound | WT EGFR | 303.3 ± 26.7 | 0.0034 ± 0.0005 | (1.12 ± 0.14) × 10⁴ | 14.1 (K_i), 21.51 (k_inact/K_i) nih.gov |
| Erlotinib | EGFR L858R/T790M | 98.0 ± 8.1 | N/A | N/A | N/A |
| Erlotinib | WT EGFR | 0.40 ± 0.03 | N/A | N/A | 0.0041 (K_i) nih.gov |
This compound has demonstrated potent cellular growth inhibition and viability reduction in NSCLC cell lines harboring mutant EGFR, while showing significantly reduced activity against wild-type EGFR cell lines.
In mutant-EGFR NSCLC cell lines (HCC827, PC9, HCC827-EPR, and NCI-H1975), this compound potently inhibited proliferation with GI50 values ranging from 7 to 32 nM nih.govnih.govapexbt.com. In contrast, the GI50 value for A431 cells, which are driven by amplified WT EGFR, was 547 nM nih.govnih.gov. For other cell lines expressing WT EGFR (NCI-H1299 and NCI-H358), this compound inhibited proliferation at much higher concentrations, 4275 nM and 1806 nM, respectively nih.govnih.gov.
Regarding the inhibition of EGFR phosphorylation, this compound inhibited p-EGFR with IC50 values ranging from 62 to 187 nM in mutant-EGFR expressing cells. In the three WT EGFR-expressing cell lines, IC50 values for inhibition of EGFR phosphorylation were above 2000 nM nih.govapexbt.com.
Table 2: Cellular Growth Inhibition (GI50) and EGFR Phosphorylation Inhibition (IC50) of this compound
| Cell Line | EGFR Mutation Status | GI50 (nM) for Cell Proliferation nih.govnih.govapexbt.com | IC50 (nM) for EGFR Phosphorylation nih.govapexbt.com |
| HCC827 | delE746-A750 | 7-32 (range) | 62-187 (range) |
| PC9 | delE746-A750 | 7-32 (range) | 62-187 (range) |
| HCC827-EPR | del19/T790M | 7-32 (range) | 62-187 (range) |
| NCI-H1975 | L858R/T790M | 7-32 (range), specifically 140 nM mdpi.com | 62-187 (range) |
| A431 | WT (amplified) | 547 | >2000 |
| NCI-H1299 | WT + N-RAS | 4275 | >2000 |
| NCI-H358 | WT + K-RAS | 1806 | >2000 |
| H3255 | L858R | N/A | N/A |
| H441 | WT | N/A | N/A |
Note: The GI50 range (7-32 nM) applies to the group of mutant-EGFR cell lines, not each individually. Specific IC50 values for individual cell lines within the mutant group were not consistently provided across all sources in a tabular format, hence the range is used.
The in vitro studies consistently highlight this compound's selective inhibition of mutant EGFR over wild-type EGFR. This selectivity is evident in both enzymatic assays and cellular models. This compound potently inhibited proliferation and induced apoptosis in NSCLC cells expressing mutant EGFR, irrespective of the T790M status nih.govapexbt.com. For instance, it inhibited cell proliferation and EGFR phosphorylation equally in parental HCC827 (EGFR del19) and the erlotinib-resistant HCC827-EPR (del19/T790M) clone nih.gov. This selective activity is crucial for minimizing off-target toxicities associated with wild-type EGFR inhibition nih.gov. The trifluoromethyl moiety in this compound is beneficial for forming hydrophobic interactions with Met790 in the T790M mutant, which is not afforded by the smaller Thr790 in wild-type EGFR, contributing to its specificity nih.govmdpi.com.
In Vivo Studies in Preclinical Models
In vivo studies using preclinical models have further substantiated the anti-tumor activity and mutant-selective properties of this compound.
This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models.
NCI-H1975 Xenografts : In mice bearing NCI-H1975 xenografts (L858R/T790M EGFR mutation), oral administration of this compound at 100 mg/kg/day resulted in tumor regressions nih.govapexbt.commedchemexpress.com. In these models, erlotinib showed no inhibitory effect, while afatinib (B358) reduced tumor growth but to a lesser extent than this compound (P < 0.01) nih.gov.
Patient-Derived Xenograft (PDX) LUM1868 : this compound also caused tumor regressions in the patient-derived lung tumor xenograft (PDX) LUM1868 model, which expresses the L858R/T790M EGFR mutation nih.gov.
PC-9 Xenografts : Continuous oral dosing of this compound led to dose-dependent and significant tumor growth inhibition in PC-9 (EGFR del19) tumor xenografts nih.govaacrjournals.org.
PC-9/GR Xenografts : In PC-9/GR (gefitinib-resistant, EGFR Del19/T790M) tumor xenografts, this compound induced sustained tumor regressions aacrjournals.org.
Transgenic Mouse Models : this compound demonstrated anti-tumor activity in human EGFR-L858R and EGFR-L858R-T790M expressing transgenic mice. Specifically, mice carrying EGFR L858R/T790M tumors showed responses to rociletinib (B611991) only, whereas mice with EGFR L858R tumors responded to both erlotinib and rociletinib tandfonline.commedchemexpress.com.
A431 Xenograft Model : To confirm its wild-type EGFR sparing properties in vivo, this compound was evaluated in the A431 xenograft model, which is dependent on WT EGFR for proliferation. This compound, administered at 50 mg/kg twice daily, exhibited a minimal (36% Tumor Growth Inhibition, TGI) but statistically significant (P < 0.01) reduction in tumor growth. In contrast, both erlotinib and afatinib administration resulted in tumor regression in this WT-driven model, further highlighting this compound's selectivity nih.gov.
Genetically Engineered and Transgenic Mouse Models
This compound has demonstrated significant anti-tumor activity in various genetically engineered and transgenic mouse models expressing mutant forms of human EGFR. Oral administration of this compound as a single agent has been shown to induce tumor regression in these models. nih.govtargetedonc.comresearchgate.netresearchgate.netd-nb.info
Studies in human EGFR-L858R and EGFR-L858R-T790M expressing transgenic mice have shown that this compound exhibits anti-tumor activity. medchemexpress.commedchemexpress.comselleckchem.com For instance, in models expressing the L858R/T790M EGFR mutation, this compound caused tumor regressions. nih.gov The compound's ability to spare wild-type EGFR activity in vivo has also been observed in these models. nih.gov
Assessment of Anti-Tumor Activity and Tumor Regression in Model Systems
This compound has shown potent and selective inhibition of growth in NSCLC cells expressing mutant EGFR, leading to the induction of apoptosis. nih.govselleckchem.com Preclinical data indicate that this compound is highly effective against EGFR mutations, including exon 19 deletions, L858R, and T790M, but not exon 20 insertions. nih.gov
In various EGFR-mutant xenograft models, this compound has demonstrated profound and sustained tumor regression. nih.govtargetedonc.comresearchgate.netmedchemexpress.commedchemexpress.comglpbio.com For example, in the NCI-H1975 cell line xenograft model, which expresses the L858R/T790M EGFR mutation, this compound caused tumor regressions. nih.gov Similar efficacy was observed in the patient-derived lung tumor xenograft (PDX) LUM1868. nih.gov The anti-tumor activity of this compound in the HCC827 xenograft model, which expresses the exon del19 activating EGFR mutation, was comparable to that of erlotinib and afatinib. nih.govmedkoo.com
The compound's inhibitory activity against EGFR L858R/T790M enzyme activity was observed at low concentrations, with an IC50 value of 0.04 μM. nih.gov This is consistent with previously reported values. nih.gov
The following table summarizes key in vitro inhibitory concentrations (IC50) for this compound against different EGFR mutations:
| EGFR Status | IC50 (µM) | Reference |
| L858R/T790M | 0.04 | nih.gov |
| Wild-type (WT) EGFR | > 2.0 | selleckchem.com |
In cell-based studies, this compound selectively inhibited the growth of NSCLC cells expressing mutant EGFR, with GI50 values ranging from 7 to 32 nM. selleckchem.com
Pharmacodynamic Biomarker Analysis in Preclinical Tissues
Pharmacodynamic studies have been conducted to assess the effects of this compound on EGFR signaling in preclinical tumor tissues. In A431 xenograft tumors (which are dependent on WT EGFR for proliferation), this compound showed minimal reduction in tumor growth, indicating its wild-type EGFR-sparing properties in vivo. nih.gov Western blot analysis of tumor lysates from treated animals was used to examine phosphorylated EGFR (pEGFR) and downstream signaling, confirming the selective inhibition of mutant EGFR signaling. nih.gov
Research into Compound Biodistribution in Animal Models
Research into the biodistribution of this compound and its radiolabeled derivatives in animal models has provided insights into its distribution and excretion patterns. For instance, studies with radioiodinated this compound ([¹²⁵I]ICO1686) in normal mice showed rapid accumulation of high radioactivity in the liver, followed by gradual decrease and transfer to the small and large intestines via bile excretion. nih.govbiointerfaceresearch.com Approximately 70% of the radiotracer was excreted in feces within 24 hours post-injection. nih.govbiointerfaceresearch.com
In tumor-bearing mice, the accumulation of [¹²⁵I]ICO1686 in H1975 tumors (EGFR L858R/T790M) was comparable to that in H3255 tumors (EGFR L858R). nih.govbiointerfaceresearch.com However, this accumulation in H1975 tumors was not significantly inhibited by pretreatment with an excess dose of this compound, suggesting that in vivo uptake in mouse xenografts did not fully correlate with the in vitro uptake selectivity for EGFR double mutations. nih.govresearchgate.net
A radiobrominated derivative, [⁷⁷Br]BrCO1686, also showed high accumulation in the intestine and liver in normal mice. mdpi.com In tumor-bearing mice, the accumulation of [⁷⁷Br]BrCO1686 in H1975 tumors was higher than in H441 tumors (wild-type EGFR) one hour post-injection, suggesting specificity towards NSCLC cells with double mutations EGFR L858R/T790M. mdpi.com
The following table summarizes the biodistribution of [¹²⁵I]ICO1686 in normal mice:
| Organ | 10 min (% ID/g) | 1 h (% ID/g) | 4 h (% ID/g) | 24 h (% ID/g) | Reference |
| Blood | 1.90 ± 0.28 | 1.35 ± 0.17 | 0.54 ± 0.10 | 0.13 ± 0.02 | nih.gov |
| Liver | 15.65 ± 1.57 | 12.01 ± 1.05 | 7.96 ± 0.82 | 1.05 ± 0.12 | nih.gov |
| Small Intestine | 25.38 ± 2.65 | 22.18 ± 2.40 | 17.55 ± 1.98 | 2.10 ± 0.25 | biointerfaceresearch.com |
| Large Intestine | 1.05 ± 0.15 | 4.56 ± 0.52 | 53.44 ± 6.73 | 6.85 ± 0.78 | nih.gov |
Development of this compound as a Research Imaging Probe
The development of this compound as a research imaging probe stems from the need for non-invasive tools to detect EGFR mutations, particularly the T790M resistance mutation, which is crucial for patient selection in targeted therapies. nih.govmdpi.com
Synthesis of Radiolabeled this compound Derivatives (e.g., Radioiodinated, Radiobrominated)
Radiolabeled derivatives of this compound have been synthesized for imaging purposes. A radioiodinated derivative, N-{3-[(2-{[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]amino}-5-(trifluoromethyl)pyrimidine-4-yl]amino}-5-([¹²⁵I]iodophenyl)acrylamide, referred to as [¹²⁵I]ICO1686, was prepared with a high radiochemical yield (77%) and purity (>99%). nih.govresearchgate.netnih.govmdpi.com The synthesis involved iododestannylation of a corresponding tributylstannyl precursor with [¹²⁵I]NaI and N-chlorosuccinimide. nih.govresearchgate.netnih.gov
A radiobrominated derivative, [⁷⁷Br]BrCO1686, was also developed. biointerfaceresearch.commdpi.comnih.govnih.gov Nonradioactive brominated-CO1686 (BrCO1686) was synthesized, and subsequently, the radiobrominated compound was prepared through bromodestannylation of a tributylstannylated precursor with [⁷⁷Br]bromide and N-chlorosuccinimide. mdpi.comnih.gov The radiotracer [⁷⁷Br]BrCO1686 demonstrated high purity (>99%) and stability in phosphate-buffered saline and plasma. biointerfaceresearch.com
Evaluation of Radiolabeled Probes for EGFR Mutation Detection in Preclinical Models
The radiolabeled probes, [¹²⁵I]ICO1686 and [⁷⁷Br]BrCO1686, have been evaluated for their selectivity in detecting EGFR mutations in preclinical models using human non-small cell lung cancer (NSCLC) cell lines. nih.govbiointerfaceresearch.comresearchgate.netmdpi.comnih.gov
In cell uptake studies, [¹²⁵I]ICO1686 showed significantly higher radioactivity uptake in H1975 cells (EGFR L858R/T790M) compared to H3255 cells (active mutant EGFR L858R) and H441 cells (wild-type EGFR). nih.govresearchgate.netnih.gov Specifically, the uptake in H1975 was 101.52% dose/mg, whereas in H3255 and H441, it was 33.52% and 8.95% dose/mg, respectively. researchgate.netnih.gov The uptake of [¹²⁵I]ICO1686 in H1975 cells was substantially reduced by pretreatment with an excess of non-radioactive this compound, indicating competitive binding to the EGFR receptor. biointerfaceresearch.comresearchgate.net
Similarly, [⁷⁷Br]BrCO1686 exhibited higher accumulation in H1975 cells compared to H3255 and H441 cells during in vitro cellular uptake experiments. biointerfaceresearch.commdpi.com The radioactivity of [⁷⁷Br]BrCO1686 in H1975 cells was significantly reduced by pretreatment with an excess of this compound, suggesting that the binding site of the radiotracer is identical to that of this compound. mdpi.com
However, in vivo biodistribution studies of [¹²⁵I]ICO1686 in tumor-bearing mice showed that its accumulation in H1975 tumors was comparable to that in H3255 tumors, and the accumulation in H1975 tumors was not reduced by pretreatment with an excess dose of this compound. nih.govresearchgate.net This indicated that while the radiotracer exhibited high in vitro specific uptake in target cancer cells, structural modification might be required to improve its in vivo biodistribution and tumor-to-background ratio. researchgate.net
The evaluation of [¹¹C]rociletinib for brain penetration in a cynomolgus monkey model showed markedly lower exposure in the brain compared to [¹¹C]osimertinib. aacrjournals.org
Mechanisms of Acquired Resistance to Co1686 Da in Preclinical Models
EGFR-Dependent Resistance Mechanisms
Resistance to CO-1686 can arise from further genetic alterations within the EGFR gene itself. These on-target modifications either prevent the drug from binding effectively or alter the target protein in a way that restores kinase activity despite the presence of the inhibitor.
Emergence of Secondary EGFR Mutations (e.g., C797S, C797G, L718Q, L844V, L798I)
The most well-documented mechanism of acquired resistance to CO-1686 is the emergence of tertiary mutations in the EGFR kinase domain. The C797S mutation is a frequently observed alteration that confers resistance to CO-1686 and other irreversible third-generation EGFR TKIs. acs.orgnih.govnih.gov This mutation is particularly critical as it replaces the cysteine residue at position 797, which is the anchor for the covalent bond formed by irreversible inhibitors like CO-1686. acs.orgnih.gov The substitution of cysteine with serine at this position prevents the irreversible binding of the drug, thereby reducing its efficacy. nih.gov
In addition to the C797S mutation, other secondary mutations have been identified in preclinical models of CO-1686 resistance. These include C797G, L718Q, L844V, and L798I. nih.govascopubs.orgasco.org The L718Q and L844V mutations have been shown to confer resistance in models resistant to CO-1686 and another third-generation TKI, WZ4002. nih.gov A novel tertiary mutation, L798I, has also been identified in a patient who developed resistance to rociletinib (B611991). ascopubs.orgasco.org
| EGFR Mutation | Consequence | References |
| C797S | Prevents covalent binding of CO-1686 | acs.orgnih.govnih.gov |
| C797G | Likely prevents covalent binding | nih.gov |
| L718Q | Steric hindrance affecting drug binding | nih.govnih.govresearchgate.net |
| L844V | Weakens hydrophobic interactions with the drug | nih.govnih.govresearchgate.net |
| L798I | Novel tertiary mutation observed in a resistant patient | ascopubs.orgasco.org |
Loss of T790M Mutation Under Selective Pressure
Interestingly, treatment with CO-1686 can lead to the disappearance of the T790M mutation in some cases. nih.gov This phenomenon suggests that under the selective pressure of a T790M-targeting inhibitor, cancer cells can evolve to become T790M-negative. This may occur through the expansion of pre-existing T790M-negative clones or the acquisition of other resistance mechanisms that render the T790M mutation unnecessary for cell survival. This loss of the T790M-positive population has been observed in progression samples from patients treated with rociletinib. nih.gov
Structural Basis of Resistance Mutations Affecting CO-1686-DA Binding
The resistance conferred by secondary EGFR mutations can be understood by examining the structural interactions between CO-1686 and the EGFR kinase domain. CO-1686 is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 of EGFR. nih.gov This covalent interaction is crucial for its potent and sustained inhibitory activity.
The C797S mutation directly impacts this mechanism by replacing the reactive cysteine with a serine, which is unable to form a covalent bond with the acrylamide (B121943) group of CO-1686. acs.orgnih.gov This loss of covalent binding dramatically reduces the inhibitor's potency.
Mutations like L718Q and L844V induce resistance through steric hindrance and the disruption of favorable hydrophobic interactions. nih.govresearchgate.net Structural modeling predicts that the L718Q mutation introduces a bulkier side chain that sterically clashes with CO-1686, hindering its ability to settle into the binding pocket. researchgate.net Conversely, the L844V mutation results in a shorter side chain, which weakens the hydrophobic interactions between the drug and the receptor, thereby reducing binding affinity. nih.govresearchgate.net
EGFR-Independent Bypass Signaling Activation
In addition to on-target EGFR mutations, resistance to CO-1686 can be driven by the activation of alternative signaling pathways that bypass the need for EGFR signaling. This allows cancer cells to continue to proliferate and survive despite the effective inhibition of their primary oncogenic driver.
Activation of Receptor Tyrosine Kinases (e.g., HER2 Amplification, c-Met Activation)
Amplification of other receptor tyrosine kinases (RTKs) is a common mechanism of bypass resistance. In the context of CO-1686 resistance, amplification of the MET proto-oncogene is one of the most frequently observed alterations. ascopubs.orgasco.org Increased MET copy number leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independent of EGFR. nih.gov Preclinical studies have shown that erlotinib-resistant xenografts treated with rociletinib consistently develop MET amplification, and that sensitivity to rociletinib can be restored by combining it with a MET inhibitor like crizotinib. ascopubs.orgasco.org
HER2 (ERBB2) amplification is another established mechanism of acquired resistance to EGFR inhibitors, and it has been observed in preclinical models of resistance to third-generation TKIs. nih.govresearchgate.net Similar to MET amplification, increased HER2 signaling can activate downstream pathways to promote cell survival and proliferation.
| Bypass Mechanism | Frequency/Observation | References |
| MET Amplification | Most frequently observed mechanism of resistance in one study (26% of cases) | ascopubs.orgasco.org |
| HER2 Amplification | A potential mechanism of acquired resistance in EGFR-mutant lung cancers | nih.govresearchgate.net |
Activation of Downstream Signaling Pathways (e.g., IL-6R/JAK1/STAT3, AKT, ERK)
Resistance to CO-1686 can also be mediated by the activation of signaling molecules downstream of EGFR. Rociletinib-resistant cells have been shown to have higher basal levels of phosphorylated AKT, a key node in the PI3K signaling pathway. nih.gov These cells demonstrated increased sensitivity to AKT inhibitors, suggesting a reliance on this pathway for survival. nih.govnih.gov Activation of the MAPK pathway, leading to increased ERK signaling, has also been implicated as a resistance mechanism. aacrjournals.org
Furthermore, the activation of the IL-6R/JAK1/STAT3 signaling pathway has been identified as a novel de novo resistance mechanism to irreversible EGFR inhibitors in preclinical models of NSCLC with the T790M mutation. nih.gov The binding of interleukin-6 (IL-6) to its receptor can activate the JAK/STAT pathway, which in turn can promote cell proliferation and survival. nih.govfrontiersin.orgjci.org This pathway can be activated in an autocrine or paracrine manner and can contribute to resistance to EGFR-targeted therapies. nih.gov The AKT and STAT3 pathways have been identified as downstream targets of EGFR signaling that can regulate the expression of PD-L1 on NSCLC cells. jcancer.org
Ligand-Dependent Bypass Signaling (e.g., Gas6/AXL Activation)
The activation of alternative signaling pathways, often referred to as bypass signaling, is a well-established mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs), including third-generation inhibitors like rociletinib. While direct preclinical evidence specifically demonstrating Gas6/AXL activation as a primary resistance mechanism to CO1686-DA is not extensively documented, its role in resistance to other EGFR TKIs in preclinical settings is well-described, suggesting a probable parallel mechanism.
The AXL receptor tyrosine kinase and its ligand, growth arrest-specific 6 (Gas6), are implicated in promoting cell survival, proliferation, and invasion. In the context of EGFR inhibition, the Gas6/AXL signaling axis can be upregulated, leading to the activation of downstream pathways such as PI3K/AKT and MAPK, thereby circumventing the EGFR blockade. Preclinical studies with other EGFR TKIs have shown that increased AXL expression is associated with an epithelial-to-mesenchymal transition (EMT) phenotype, which itself is linked to drug resistance. frontiersin.org Furthermore, preclinical investigations have demonstrated that combining AXL inhibitors with EGFR TKIs can overcome this resistance in NSCLC cells with EGFR mutations. frontiersin.org
| Pathway Component | Role in Resistance | Preclinical Evidence Context |
| Gas6 | Ligand for AXL receptor | Overexpression can lead to AXL activation, promoting cell survival and proliferation despite EGFR inhibition. |
| AXL | Receptor Tyrosine Kinase | Upregulation and activation provide an alternative signaling route for cancer cell survival and growth. |
| Downstream Effectors (e.g., PI3K/AKT, MAPK) | Signal Transduction Cascades | Activation of these pathways downstream of AXL can sustain pro-tumorigenic signaling. |
While awaiting direct preclinical validation for this compound, the existing body of evidence for third-generation EGFR TKIs strongly suggests that Gas6/AXL-mediated bypass signaling is a significant potential mechanism of acquired resistance.
Phenotypic Resistance Mechanisms
Beyond genetic alterations, cancer cells can develop resistance through phenotypic changes, most notably the transition to a more mesenchymal state.
Epithelial-mesenchymal transition is a cellular program where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. Preclinical studies have indicated that NSCLC cell lines resistant to this compound exhibit signs of EMT. nih.gov This transition is often characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like vimentin. nih.gov
The induction of EMT can be triggered by various factors within the tumor microenvironment and is associated with resistance to multiple cancer therapies, including EGFR TKIs. In the context of rociletinib resistance, the shift to a mesenchymal phenotype may reduce the cancer cells' dependence on EGFR signaling for survival. Preclinical work on other EGFR TKIs has shown that EMT can be associated with the activation of bypass signaling pathways, including the AXL pathway. nih.gov
| EMT Marker | Change in Expression in Resistant Cells | Functional Consequence |
| E-cadherin | Downregulation | Loss of cell-cell adhesion, increased motility. nih.gov |
| Vimentin | Upregulation | Increased cell motility, invasiveness, and resistance to apoptosis. nih.gov |
| Snail, Slug, ZEB1 | Upregulation | Transcription factors that are master regulators of the EMT program. |
The link between EMT and resistance to this compound in preclinical models underscores the plasticity of cancer cells and highlights the need for therapeutic strategies that can target these phenotypic changes.
Heterogeneity and Evolutionary Dynamics of Resistance in Preclinical Settings
Tumor heterogeneity and the clonal evolution of cancer cells under therapeutic pressure are critical factors in the development of acquired resistance. Preclinical models of rociletinib resistance have provided insights into these complex dynamics.
One of the key findings from preclinical studies is the diverse and heterogeneous nature of resistance mechanisms that can emerge. For instance, in erlotinib-resistant xenograft models treated with rociletinib, the reproducible development of MET amplification was observed as a mechanism of acquired resistance. asco.org This indicates that under the selective pressure of rociletinib, cancer cell clones with pre-existing or newly acquired MET amplification can expand and lead to treatment failure. The sensitivity to rociletinib in these models could be restored by combining it with a MET inhibitor like crizotinib, validating MET amplification as a driver of resistance. asco.org
Furthermore, preclinical observations often mirror the complexity seen in clinical settings, where multiple resistance mechanisms can be present within the same patient. These can include the emergence of clones that have lost the T790M mutation (T790 wild-type) alongside T790M-positive cells, as well as the appearance of other genetic alterations such as KRAS mutations. nih.govasco.org This heterogeneity suggests that rociletinib treatment can lead to a dynamic evolution of the tumor, where different subclones with distinct resistance mechanisms are selected for over time.
| Resistance Mechanism | Preclinical Model | Implication |
| MET Amplification | Erlotinib-resistant xenografts treated with rociletinib | A significant bypass pathway that can be targeted with MET inhibitors. asco.org |
| Emergence of T790 Wild-Type Clones | Observed in progression samples | Suggests pre-existing heterogeneity and clonal selection under therapy. nih.gov |
| KRAS Mutations | Emergent alterations in some cases | Activation of the MAPK pathway independent of EGFR signaling. asco.org |
| Histologic Transformation (e.g., to Small Cell Lung Cancer) | Observed in a subset of cases | A dramatic phenotypic shift leading to resistance to EGFR-targeted therapy. nih.gov |
These preclinical findings emphasize the importance of understanding the evolutionary trajectories of cancer cells under rociletinib treatment to devise more effective and adaptive therapeutic strategies.
Investigational Strategies for Overcoming Co1686 Da Resistance in Preclinical Research
Combination Therapy Approaches in Preclinical Models
Combination therapy is a key strategy in preclinical research to overcome or delay the emergence of resistance to targeted therapies like rociletinib (B611991). By simultaneously targeting multiple pathways or molecular vulnerabilities, researchers aim to achieve more durable responses.
Co-targeting with AKT Pathway Inhibitors
The AKT signaling pathway plays a significant role in cell survival and proliferation, and its aberrant activation can contribute to resistance to EGFR TKIs. Preclinical studies have indicated that combining rociletinib with AKT pathway inhibitors can be an effective strategy. One preclinical study identified epithelial-mesenchymal transition (EMT) as a potential mechanism of resistance to rociletinib, which could be overcome by the use of AKT inhibitors. guidetopharmacology.org Furthermore, the combination of rociletinib with Akt inhibitors has demonstrated a strong synergistic effect in preclinical models, highlighting the substantial role of Akt signaling in conferring resistance. mims.com In some rociletinib-resistant cell lines that experienced a loss of the T790M mutation, the Akt-mTOR pathway was found to function as a bypass mechanism, suggesting that targeting this pathway could restore sensitivity. mims.com While rociletinib effectively inhibited EGFR phosphorylation and downstream signaling through AKT and ERK1/2 in sensitive cells, this inhibition was not observed in rociletinib-resistant cells. cenmed.com Notably, Src-AKT pathway activation has been implicated in acquired resistance to third-generation EGFR-TKIs, and treatment with Src inhibitors like dasatinib (B193332) or bosutinib (B1684425) partially restored sensitivity in resistant cell models. researchgate.net
Table 1: Preclinical Findings on Co-targeting with AKT Pathway Inhibitors
| Resistance Mechanism Overcome | Combination Therapy | Preclinical Effect | Reference |
| Epithelial-Mesenchymal Transition (EMT) | Rociletinib + AKT inhibitors | Overcame resistance | guidetopharmacology.org |
| Akt-mTOR pathway activation | Rociletinib + AKT inhibitors | Strong synergistic effect, restored sensitivity | mims.com |
| Src-AKT pathway activation | Rociletinib + Src inhibitors (dasatinib, bosutinib) | Partially restored sensitivity | researchgate.net |
Combination with MEK or IGF1R Inhibitors
The mitogen-activated protein kinases (MAPK) pathway and the insulin-like growth factor 1 receptor (IGF1R) pathway are alternative signaling cascades that can be activated in rociletinib-resistant models, providing bypass mechanisms. Preclinical models suggest that combining T790M-potent EGFR TKIs with either MEK or IGF1R inhibitors may prevent or delay the emergence of drug-resistant clones. wikipedia.org Activation of the IGF1R pathway has been shown to potentially mediate acquired resistance to mutant-selective third-generation EGFR TKIs. nih.govhznu.edu.cn In studies involving WZ4002, a related third-generation EGFR inhibitor, aberrant activation of IGF1R was observed in resistant cell lines, and inhibiting IGF1R activity with small molecules or monoclonal antibodies successfully restored sensitivity. nih.gov While MEK inhibitors alone might have limited activity in some contexts, such as in cells with KRAS mutations, the combination of afatinib (B358) (another EGFR TKI) with selumetinib (B1684332) (a MEK1/2 inhibitor) enhanced the inhibition of cell proliferation in rociletinib-resistant cells. cenmed.com Furthermore, combining MEK and PI3K inhibitors has been identified as an effective therapeutic strategy for NSCLC with acquired resistance to EGFR-TKIs. labshare.cn
Table 2: Preclinical Findings on Combination with MEK or IGF1R Inhibitors
| Resistance Mechanism Overcome | Combination Therapy | Preclinical Effect | Reference |
| IGF1R pathway activation | EGFR TKIs + IGF1R inhibitors | Prevented/delayed resistance, restored sensitivity | wikipedia.orgnih.govhznu.edu.cn |
| MAPK pathway activation | EGFR TKIs + MEK inhibitors | Prevented/delayed resistance, enhanced inhibition | wikipedia.orgcenmed.comlabshare.cn |
Synergy with MET Inhibitors
MET amplification is a frequently observed mechanism of acquired resistance to rociletinib and other third-generation EGFR TKIs. nih.govuni.lucenmed.comguidetoimmunopharmacology.orgmrc.ac.uk Preclinical research has demonstrated significant synergy when rociletinib is combined with MET inhibitors. In preclinical models of acquired resistance to rociletinib driven by MET amplification, the co-administration of rociletinib with crizotinib, a multi-targeted kinase inhibitor including MET, effectively restored sensitivity to rociletinib. nih.govcenmed.commrc.ac.uk Similar results were observed with other third-generation EGFR TKIs, such as EGF816, when combined with cMET inhibitors like INC280 (capmatinib). nih.gov Studies using tepotinib (B1684694), a highly selective MET inhibitor, showed that it could overcome EGFR-TKI resistance in NSCLC xenografts harboring MET amplification. mrc.ac.uk Specifically, the combination of tepotinib and rociletinib induced complete tumor regression in mouse xenograft models with EGFR Del19, exogenous EGFR T790M, and MET amplification. mrc.ac.uk Suppressing both MET and EGFR has been shown to produce synergistic anti-cancer effects both in vitro and in vivo by inhibiting downstream signaling, as overexpression of MET can lead to increased EGFR phosphorylation via EGFR heterodimerization. semanticscholar.org
Table 3: Preclinical Findings on Synergy with MET Inhibitors
| Resistance Mechanism Overcome | Combination Therapy | Preclinical Effect | Reference |
| MET amplification | Rociletinib + Crizotinib | Restored rociletinib sensitivity, reduced cell viability, decreased tumor growth | nih.govcenmed.commrc.ac.uk |
| MET amplification | Rociletinib + Tepotinib | Induced complete tumor regression | mrc.ac.uk |
| MET overexpression/activation | EGFR TKIs + MET inhibitors | Synergistic anti-cancer effects, inhibited downstream signaling | semanticscholar.org |
Development of Novel EGFR Inhibitors Targeting CO1686-DA Resistance Mutations (e.g., C797S)
The C797S mutation in EGFR is a critical acquired resistance mechanism to third-generation EGFR TKIs, including rociletinib, as it interferes with the covalent binding of these inhibitors to Cysteine 797 in the EGFR kinase domain. wikipedia.orgnih.govmims.comidrblab.net This tertiary mutation was first identified by Ercan et al. in Ba/F3 cells, demonstrating resistance to rociletinib, osimertinib (B560133), and olmutinib. idrblab.net
The allelic context of the C797S mutation significantly influences potential therapeutic strategies. When the C797S and T790M mutations are located in cis (on the same allele), cells exhibit resistance to both first- and third-generation EGFR-TKIs. However, if these mutations are in trans (on different alleles), the combination of a first-generation EGFR TKI (e.g., gefitinib) and a third-generation EGFR TKI can abrogate the resistance. wikipedia.org Cells with a primary EGFR mutation (e.g., exon 19 deletion or L858R) and the C797S mutation, but lacking T790M, remain sensitive to first-generation EGFR TKIs like gefitinib (B1684475), suggesting that the C797 residue is not essential for the binding of these earlier inhibitors. mims.com Similarly, if C797S emerges in T790 wild-type cells, resistance to third-generation inhibitors occurs, but sensitivity to first-generation inhibitors is retained.
Beyond small molecule TKIs, monoclonal antibodies targeting EGFR have shown some activity. Cetuximab, an EGFR antibody, appeared to retain partial activity in a subset of cells harboring the tertiary EGFR L858R/T790M/C797S mutations in preclinical models, though further in vivo validation is needed. wikipedia.orgmims.com A more advanced strategy involves the allosteric inhibitor EAI045, which, in combination with cetuximab, demonstrated mechanistic synergy and effectiveness in mouse models of lung cancer driven by EGFR L858R/T790M and the triple EGFR L858R/T790M/C797S mutations. Furthermore, novel approaches like glucokinase activators (GKAs) have been identified through structure-based virtual screening as potential inhibitors of mutant EGFR C797S, demonstrating mutant-selective allosteric inhibition against L858R, T790M, and C797S mutations.
Table 4: Preclinical Strategies for C797S Resistance
| C797S Allelic Context | Therapeutic Strategy | Preclinical Effect | Reference |
| C797S and T790M in trans | Combination of 1st- and 3rd-generation EGFR TKIs | Abrogated resistance | wikipedia.org |
| C797S (T790 wild-type) | 1st-generation EGFR TKIs (e.g., gefitinib) | Sensitivity retained | mims.com |
| L858R/T790M/C797S triple mutation | Cetuximab (EGFR antibody) | Partial sensitivity | wikipedia.orgmims.com |
| L858R/T790M/C797S triple mutation | EAI045 + Cetuximab | Mechanistic synergy, effective in mouse models | |
| C797S mutation (general) | Glucokinase Activators (GKAs) | Mutant-selective allosteric inhibition |
Exploration of Alternative Therapeutic Targets and Pathways Activated in Resistant Models
Beyond specific EGFR mutations and well-defined bypass pathways, preclinical research explores a broader range of alternative therapeutic targets and signaling pathways that become activated in rociletinib-resistant models. These investigations are crucial for addressing the complex and heterogeneous nature of acquired drug resistance.
Mechanisms of resistance to EGFR TKIs, including rociletinib, can be broadly categorized into target modification, bypass signaling, and phenotypic transformation. wikipedia.org Preclinical work has revealed several such mechanisms beyond the T790M mutation, including MET amplification, ERBB2 amplification, small cell lung cancer (SCLC) transformation, epithelial-mesenchymal changes, and acquired RET rearrangements. wikipedia.orgguidetoimmunopharmacology.org Rociletinib resistance can also involve histologic transformation and other bypass resistance mechanisms similar to those seen with earlier EGFR TKIs. wikipedia.org Tumor heterogeneity and clonal evolution, where small populations with de novo alterations emerge, are increasingly recognized as important biological underpinnings of resistance. wikipedia.org
Specific alternative targets and pathways identified in rociletinib-resistant preclinical models include:
EGFR Amplification: Loss of EGFR T790M coupled with EGFR amplification has been observed as a resistance mechanism after rociletinib progression. guidetopharmacology.org Amplification of wild-type EGFR alleles can also confer acquired resistance to mutation-selective EGFR TKIs like rociletinib. cenmed.comresearchgate.netmrc.ac.uk
PIK3CA Activating Mutations: Activating mutations in the PIK3CA gene (e.g., E542K and E545K) have been identified as potential mechanisms of acquired resistance in rociletinib-treated patients. nih.gov
ERBB2 Amplification: ERBB2 (HER2) amplification is a potential mechanism of acquired resistance to EGFR inhibition, and its overexpression significantly reduced the potency of rociletinib in preclinical models. nih.govguidetoimmunopharmacology.orgmrc.ac.uk
KRAS Alterations: KRAS activating mutations (e.g., G12A, Q61H, A146T) have been found in patients who developed resistance to rociletinib. cenmed.com KRAS amplification has also been implicated in resistance to other third-generation EGFR TKIs. cenmed.com
NF-κB Activation: In studies with CNX-2006, a rociletinib analog, NF-κB activation replaced oncogenic EGFR signaling in resistant NSCLC cells, suggesting that inhibition of the NF-κB pathway could be a promising therapeutic option. mims.com
PTEN Deletion: PTEN deletion has been identified as another alteration in preclinical studies contributing to resistance. nih.govguidetoimmunopharmacology.org
BRAF V600E Mutation: While primarily reported for osimertinib resistance, the BRAF V600E mutation represents a bypass pathway that can contribute to resistance, either alone or in combination with other mechanisms like MET amplification. cenmed.com
These findings underscore the complex and multifaceted nature of rociletinib resistance, necessitating comprehensive molecular profiling to guide the development of new therapeutic strategies focusing on these alternative targets and pathways.
Table 5: Alternative Therapeutic Targets and Pathways in Rociletinib Resistance
| Target/Pathway | Role in Resistance | Preclinical Observation | Reference |
| EGFR Amplification | Target modification/Bypass signaling | Observed with loss of T790M, confers resistance to mutation-selective TKIs | guidetopharmacology.orgcenmed.comresearchgate.netmrc.ac.uk |
| PIK3CA Mutations | Downstream pathway activation | Activating mutations (E542K, E545K) identified in resistant models | nih.gov |
| ERBB2 Amplification | Bypass signaling | Overexpression reduces rociletinib potency | nih.govguidetoimmunopharmacology.orgmrc.ac.uk |
| KRAS Alterations | Downstream pathway activation | Activating mutations (G12A, Q61H, A146T) found in resistant patients | cenmed.com |
| NF-κB Pathway | Bypass signaling | Activation observed in resistant models, target for inhibition | mims.com |
| PTEN Deletion | Downstream pathway alteration | Identified in preclinical studies | nih.govguidetoimmunopharmacology.org |
| BRAF V600E Mutation | Bypass signaling | Reported in related EGFR TKI resistance (e.g., osimertinib) | cenmed.com |
Comparative Preclinical Analysis and Research Implications of Co1686 Da
Comparison of CO1686-DA with Other Generations of EGFR TKIs
The landscape of EGFR TKIs has evolved through several generations, each aiming to improve efficacy and overcome resistance mechanisms. This compound represents a significant advancement, particularly in addressing the T790M mutation, which frequently mediates acquired resistance to first- and second-generation TKIs nih.govnih.govtandfonline.com.
Relative Potency and Selectivity Profiles
This compound demonstrates potent inhibition of EGFR L858R/T790M kinase, with a high inactivation rate constant to binding constant ratio (kinact/Ki) of (2.41 ± 0.30) × 105 M−1s−1 nih.gov. It exhibits approximately 22-fold selectivity over WT EGFR (kinact/Ki = (1.12 ± 0.14) × 104 M−1s−1) nih.gov. Its Ki values for EGFR L858R/T790M and EGFR WT are reported as 21.5 nM and 303.3 nM, respectively medchemexpress.commedchemexpress.com. This mutant-selective profile is a hallmark of third-generation TKIs, distinguishing them from their predecessors nih.govaacrjournals.org.
First-generation EGFR TKIs (e.g., Gefitinib (B1684475), Erlotinib): These are reversible inhibitors that potently target activating EGFR mutations (e.g., exon 19 deletions, L858R) nih.govnih.govtandfonline.com. However, they show little activity against EGFR L858R/T790M kinase (e.g., Erlotinib (B232) Ki = 98.0 ± 8.1 nM for EGFR L858R/T790M) and their efficacy is limited by acquired resistance, predominantly driven by the T790M mutation nih.govnih.gov.
Second-generation EGFR TKIs (e.g., Afatinib): These are irreversible pan-HER inhibitors that covalently bind to EGFR oncotarget.comersnet.org. While some demonstrated preclinical activity against EGFR T790M models, their clinical benefit in T790M-positive patients has been limited, and the T790M mutation can still drive resistance to these agents nih.govtandfonline.com. Afatinib (B358), for instance, reduced tumor growth in NCI-H1975 EGFR T790M xenograft models but to a lesser extent than this compound nih.gov.
Third-generation EGFR TKIs (e.g., Osimertinib (B560133), this compound): These inhibitors, including this compound and osimertinib, are designed to specifically target EGFR activating mutations with concomitant T790M, while exhibiting reduced potency against WT EGFR and other kinases nih.gov. This selectivity is expected to mitigate off-target toxicities compared to afatinib nih.gov. Preclinical studies indicate that this compound potently inhibits the kinase activity of EGFR carrying the T790M mutation, both in vitro and in vivo nih.gov. It also demonstrates anti-tumor activity in NSCLC EGFR mutant xenograft models, including those resistant to erlotinib nih.govmedchemexpress.comdovepress.com.
However, in preclinical assessments of brain penetration and activity in EGFR-mutant NSCLC brain metastases models, osimertinib demonstrated greater penetration of the blood-brain barrier and induced sustained tumor regression, whereas this compound did not achieve tumor regression aacrjournals.orgaacrjournals.orgresearchgate.netdovepress.com. This suggests potential differences in their ability to address central nervous system (CNS) metastases aacrjournals.orgresearchgate.net.
The table below summarizes the comparative potency and selectivity profiles:
| Compound | EGFR Mutant (L858R/T790M) Potency (Ki/kinact/Ki) | WT EGFR Potency (Ki/kinact/Ki) | Selectivity (Mutant vs. WT) | Generation | Irreversibility |
| This compound | (2.41 ± 0.30) × 105 M−1s−1 (kinact/Ki) nih.gov, 21.5 nM (Ki) medchemexpress.com | (1.12 ± 0.14) × 104 M−1s−1 (kinact/Ki) nih.gov, 303.3 nM (Ki) medchemexpress.com | ~22-fold nih.gov, >12-fold nih.gov, 14-fold medchemexpress.com | Third | Irreversible nih.govnih.gov |
| Erlotinib | 98.0 ± 8.1 nM (Ki) nih.gov | 0.40 ± 0.03 nM (Ki) nih.gov | Low (WT preferred) nih.gov | First | Reversible nih.gov |
| Osimertinib | Potent, selective for EGFRm and T790M aacrjournals.orgamegroups.org | Spares WT EGFR nih.govamegroups.org | ~200-fold (L858R/T790M vs. WT) amegroups.org | Third | Irreversible nih.govamegroups.org |
| Gefitinib | Inactive against EGFR T790M aacrjournals.org | Potent nih.gov | Low (WT preferred) nih.gov | First | Reversible nih.gov |
| Afatinib | Limited benefit in T790M+ tandfonline.com | Potent (pan-HER) tandfonline.com | Lower nih.gov | Second | Irreversible oncotarget.comersnet.org |
Differential Mechanisms of Resistance Emergence
While this compound and other third-generation TKIs effectively address the T790M mutation, new resistance mechanisms can emerge.
EGFR C797S Mutation: This tertiary mutation is a significant mechanism of acquired resistance to third-generation EGFR TKIs, including this compound and osimertinib oncotarget.comnih.govacs.orgresearchgate.net. The C797S mutation prevents the covalent binding of these irreversible inhibitors to Cysteine 797 in the ATP binding site of EGFR, thereby diminishing their activity oncotarget.comacs.org. While C797S is frequently observed in osimertinib-resistant cases (33-36%), it was reported to be very rare in this compound resistant cases (<3%) nih.gov.
MET Amplification: This is another common mechanism of acquired resistance to both first- and third-generation EGFR TKIs, including this compound and osimertinib nih.govascopubs.orgnih.gov. MET amplification leads to the activation of downstream signaling pathways, bypassing the inhibited EGFR nih.govascopubs.org.
Epithelial-Mesenchymal Transition (EMT): EMT has been observed in this compound resistant H1975 cell lines and is associated with resistance to various EGFR TKIs nih.govoncotarget.comersnet.orgdovepress.com. AXL inhibition has been shown to restore this compound sensitivity in such cases oncotarget.com.
Other Resistance Mechanisms: Other reported mechanisms include activation of Gas6/AXL oncotarget.com, amplification of MAPK1 (ERK2) oncotarget.com, downregulation of neurofibromin (NF1) oncotarget.com, and activation of IGF1R pathway nih.govtandfonline.comascopubs.org. Preclinical models suggest that combining T790M-potent EGFR TKIs with MEK or IGF1R inhibitors might prevent or delay the emergence of drug-resistant clones tandfonline.com.
The table below outlines differential mechanisms of resistance emergence for various EGFR TKIs:
| EGFR TKI Generation | Primary Resistance Mechanisms | Resistance to this compound |
| First-generation (Gefitinib, Erlotinib) | EGFR T790M mutation (50-60%) tandfonline.comersnet.orgnih.govoncotarget.com, MET amplification (5-22%) nih.govascopubs.org, ERBB2 amplification dovepress.com, SCLC transformation ersnet.orgdovepress.com, EMT ersnet.orgdovepress.com, acquired RET rearrangements dovepress.com | This compound overcomes T790M-mediated resistance nih.govnih.govtandfonline.com |
| Second-generation (Afatinib) | EGFR T790M mutation (major, ~47.6%) oncotarget.comoncotarget.com | This compound is more potent against T790M than afatinib nih.gov |
| Third-generation (this compound, Osimertinib) | EGFR C797S mutation (less than 3% for this compound, 33-36% for Osimertinib) oncotarget.comnih.govacs.org, MET amplification nih.gov, EMT nih.govoncotarget.com | N/A (these are resistance mechanisms to this compound) |
Research Insights Gained from this compound Development
The development of this compound has provided valuable insights into EGFR kinase biology and informed strategies for future drug design.
Contributions to the Understanding of EGFR Kinase Biology
This compound's design as a mutant-selective irreversible inhibitor has significantly advanced the understanding of EGFR kinase biology, particularly concerning resistance mechanisms. Its ability to potently inhibit EGFR with the T790M mutation, while sparing WT EGFR, highlighted the feasibility of targeting specific resistance mutations with reduced off-target effects nih.govnih.govnih.gov. Structural studies of this compound in complex with EGFR T790M and L858R mutants have elucidated the molecular basis of its selectivity nih.govmdpi.com. The acrylamide (B121943) group of this compound forms a covalent bond with Cysteine 797 in the ATP-binding pocket of the EGFR kinase, responsible for its irreversible inhibition tandfonline.com. The aminopyrimidine binds to Methionine 793 through hydrogen bonding, and a 5-substituent on the aminopyrimidine interacts hydrophobically with the gatekeeper Methionine 790 (in T790M), contributing to its selectivity for the T790M mutant over WT EGFR, where a smaller Threonine residue is present at position 790 tandfonline.com. The methoxyl group also contributes to its favorable selectivity against other kinases nih.govmdpi.com.
Furthermore, the emergence of resistance to this compound via mechanisms like EMT and Gas6/AXL activation has underscored the complexity of acquired resistance beyond simple on-target mutations nih.govoncotarget.com. This has prompted deeper investigation into bypass signaling pathways and phenotypic transformations as drivers of resistance oncotarget.comersnet.orgdovepress.com.
Informing Future Drug Design and Resistance Mitigation Strategies
The development of this compound has directly influenced the design of subsequent EGFR TKIs and strategies to mitigate resistance. Its success in targeting T790M established a clear path for developing mutant-selective inhibitors touchoncology.com. However, the subsequent emergence of the C797S mutation as a resistance mechanism to this compound and osimertinib has highlighted the need for fourth-generation TKIs that can overcome this triple mutation (activating mutation + T790M + C797S) oncotarget.comacs.orgresearchgate.net.
The understanding gained from this compound's resistance patterns, particularly the role of MET amplification and EMT, has emphasized the importance of combination therapies to address heterogeneous resistance mechanisms tandfonline.comoncotarget.comnih.govtouchoncology.com. For instance, preclinical models suggest that combining T790M-potent EGFR TKIs with MEK or IGF1R inhibitors could prevent or delay the emergence of drug-resistant clones tandfonline.com. The observation that this compound resistant NSCLC cell lines are sensitive to AKT inhibition also points towards potential combination strategies medchemexpress.com. The continued need for sequential biopsies and extended molecular testing to identify underlying resistance mechanisms and guide subsequent therapy is also a key implication tandfonline.comdovepress.comtouchoncology.com.
This compound as a Tool Compound in EGFR Research
This compound (rociletinib) has served as a valuable tool compound in EGFR research, particularly for studying the T790M resistance mutation and the development of new diagnostic and therapeutic approaches. Its well-characterized selectivity for mutant EGFR, including T790M, and its irreversible binding mechanism make it an ideal agent for in vitro and in vivo studies exploring EGFR kinase activity and resistance nih.govnih.govmedchemexpress.com.
For example, structurally related tool compounds like CNX-2006 (Celgene) have been used by independent investigators to study EMT as a mechanism of resistance nih.gov. Furthermore, this compound has been utilized in the development of molecular imaging probes. Radiobrominated and radioiodinated derivatives of this compound, such as [77Br]BrCO1686 and [125I]ICO1686, have been developed and evaluated as positron emission tomography (PET) imaging probes for detecting EGFR L858R/T790M mutations in non-small cell lung cancer (NSCLC) nih.govmdpi.comresearchgate.netmdpi.com. These probes demonstrate preferential accumulation in cells with EGFR double mutations (H1975) compared to those with single activating mutations (H3255) or wild-type EGFR (H441), indicating their specificity for detecting the T790M mutation mdpi.comresearchgate.netmdpi.com. This application highlights this compound's utility in developing non-invasive methods for patient selection and monitoring treatment response in EGFR-mutant NSCLC mdpi.comresearchgate.net.
The compound's distinct binding characteristics and resistance profile have also made it a benchmark for evaluating novel EGFR inhibitors, particularly those aiming to overcome C797S or other complex resistance patterns oncotarget.comresearchgate.net.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CO1686-DA that aligns with scientific rigor?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure the question. For example:
- Feasibility: Ensure access to this compound synthesis protocols and analytical tools.
- Novelty: Identify gaps in existing literature (e.g., unexplored mechanisms of action or structural analogs).
- Relevance: Align with current priorities in chemical biology or pharmacology.
Use iterative refinement to avoid ambiguity, and validate the question through peer review or pilot studies .
Q. What experimental design principles should guide this compound studies to ensure reproducibility?
- Methodology :
- Define controls (positive/negative, vehicle controls) and variables (e.g., concentration, temperature).
- Use factorial designs to test interactions between variables.
- Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines: include raw data, instrument settings, and statistical thresholds in supplementary materials .
- Example table for experimental parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| This compound purity | ≥98% (HPLC-validated) | Minimize batch variability |
| Solvent system | DMSO:PBS (1:9 v/v) | Ensure solubility and stability |
Q. How to conduct a systematic literature review for this compound-related research?
- Methodology :
- Use databases (PubMed, SciFinder) with keywords: "this compound," "synthesis," "mechanism," "structure-activity relationship (SAR)."
- Screen abstracts for relevance, prioritizing primary sources (peer-reviewed journals) over reviews.
- Apply PRISMA guidelines for transparency: document inclusion/exclusion criteria and data extraction processes .
Advanced Research Questions
Q. How to resolve contradictions in this compound data (e.g., conflicting bioactivity results)?
- Methodology :
- Perform triangulation : Compare results across assays (e.g., in vitro vs. in vivo models).
- Analyze methodological differences (e.g., cell line specificity, assay sensitivity).
- Use iterative hypothesis testing to isolate variables (e.g., impurity profiles, solvent effects).
- Reference qualitative frameworks for contradiction analysis, such as iterative coding of anomalous data .
Q. What strategies ensure reproducibility of this compound synthesis and characterization?
- Methodology :
- Adopt FAIR data principles : Share protocols, raw spectra (NMR, MS), and crystallography data in standardized formats (e.g., .CIF for structures, .RAW for instrument outputs).
- Use reproducibility checklists :
- ✅ Detailed synthetic steps (reagents, temperatures, yields).
- ✅ Independent validation of purity (e.g., third-party HPLC analysis).
- ✅ Metadata tagging for experimental conditions .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) with this compound mechanistic studies?
- Methodology :
- Apply systems biology workflows :
Use pathway enrichment tools (KEGG, Reactome) to map this compound targets.
Cross-validate findings with orthogonal methods (e.g., CRISPR screens for gene essentiality).
- Leverage mixed-methods analysis : Combine quantitative omics data with qualitative observations (e.g., phenotypic changes in cell imaging) .
Data Management and Reporting
Q. What standards govern this compound data formatting and metadata documentation?
- Methodology :
- Follow IUPAC guidelines for chemical
- Structures: SMILES/InChI strings with stereochemistry annotations.
- Spectra: Include instrument calibration details and processing software versions.
- Use repositories like Zenodo or ChemRxiv for long-term archiving, ensuring compliance with journal-specific requirements (e.g., Beilstein Journal’s supplementary materials policy) .
Q. How to design a data analysis pipeline for this compound high-throughput screening (HTS) results?
- Methodology :
- Implement QC filters : Exclude outliers using Z-score thresholds (±3 SD).
- Normalize data using plate-level controls (e.g., % inhibition relative to reference compounds).
- Apply machine learning models (e.g., random forests) to identify SAR trends.
- Example workflow:
Raw HTS Data → Normalization → Hit Selection → SAR Modeling → Validation
Cite iterative validation steps from qualitative research frameworks .
Ethical and Compliance Considerations
Q. What ethical guidelines apply to this compound research involving biological samples?
- Methodology :
- Obtain IRB approval for human-derived materials; document consent forms and data anonymization protocols.
- Adhere to OECD GLP principles for preclinical studies, including audit trails for data integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
